Fluconazole Glucuronide is a metabolite of Fluconazole, a widely used triazole antifungal agent. This compound has gained attention due to its role in the pharmacokinetics of Fluconazole, particularly regarding its metabolism and elimination pathways. Fluconazole itself is primarily utilized to treat fungal infections, including candidiasis and cryptococcal meningitis, thanks to its efficacy and favorable pharmacological profile.
Fluconazole Glucuronide is formed through the glucuronidation process, primarily catalyzed by the enzyme UDP-glucuronosyltransferase. This metabolic pathway involves the conjugation of Fluconazole with glucuronic acid, facilitating its excretion from the body. The identification and characterization of this metabolite are crucial for understanding the drug's pharmacokinetics and potential drug interactions.
Fluconazole Glucuronide can be classified as a small molecule organic compound. Its molecular formula is , indicating that it contains fluorine, nitrogen, and oxygen atoms, which are characteristic of many pharmaceutical compounds.
The enzymatic activity can be influenced by various factors such as substrate concentration, presence of inhibitors (like other drugs), and individual genetic variations in enzyme expression. The kinetics of this reaction can be quantitatively assessed using human liver microsomes or recombinant enzymes.
The molecular structure of Fluconazole Glucuronide features a fluorinated triazole ring connected to a glucuronic acid moiety. This structure contributes to its solubility and ability to be excreted via urine.
Fluconazole Glucuronide primarily undergoes reactions related to its metabolic pathways:
The efficiency of the glucuronidation process can vary based on individual patient factors and concurrent medications that may inhibit or induce UGT enzymes .
Fluconazole itself acts by inhibiting lanosterol 14-alpha-demethylase, an enzyme critical for ergosterol synthesis in fungal cell membranes. The formation of Fluconazole Glucuronide does not directly affect this mechanism but represents a pathway for drug elimination.
Fluconazole Glucuronide serves several scientific purposes:
Glucuronidation constitutes a primary detoxification mechanism within xenobiotic metabolism, facilitating the elimination of numerous drugs and endogenous compounds. This enzymatic process involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid) to functional groups containing nucleophilic electrons (–OH, –COOH, –NH₂, or –SH) present on substrate molecules. The reaction is catalyzed by microsomal UDP-glucuronosyltransferase (UGT) enzymes, predominantly expressed in hepatocytes, though significant extrahepatic expression occurs in the kidneys, intestines, and other tissues. The glucuronidation pathway converts lipophilic compounds into water-soluble, ionized conjugates that can be efficiently excreted in urine or bile. This metabolic transformation typically results in pharmacological deactivation, though notable exceptions exist where glucuronides retain biological activity or serve as transport forms for systemic delivery to specific tissues [1].
The process occurs in three phases: In Phase I metabolism, functional groups are exposed or introduced through oxidation, reduction, or hydrolysis, preparing molecules for conjugation. Phase II glucuronidation then attaches glucuronic acid, dramatically increasing water solubility. Finally, Phase III transport involves ATP-binding cassette (ABC) or solute carrier (SLC) transporters that mediate the cellular efflux of glucuronides into bile or blood for ultimate excretion. For fluconazole—which already contains polar triazole moieties—glucuronidation proceeds without preceding Phase I modification, directly yielding the glucuronide conjugate that undergoes renal elimination. This pathway serves as a protective mechanism against xenobiotic accumulation, with impaired glucuronidation capacity potentially leading to elevated drug concentrations and associated toxicities [1] [6].
Fluconazole undergoes direct N-glucuronidation catalyzed by specific hepatic and extrahepatic UGT enzymes, with UGT2B7 and UGT1A4 identified as the primary isoforms responsible for this metabolic transformation. Enzyme kinetic analyses using human liver microsomes (HLM) and recombinant UGT systems reveal distinct catalytic efficiencies for these enzymes. UGT2B7 demonstrates high-affinity kinetics toward fluconazole, characterized by a low Michaelis constant (Km = 91 ± 9 µM in HLM supplemented with bovine serum albumin/BSA), indicating strong substrate binding affinity. While UGT1A4 exhibits a higher Km value (≈ 350 µM), suggesting lower binding affinity, it contributes significantly due to its abundant hepatic expression. The catalytic efficiency (Vmax/Km) of UGT2B7 exceeds that of UGT1A4 by approximately 3-fold, establishing UGT2B7 as the predominant contributor to fluconazole clearance under typical therapeutic concentrations [5] [6] [9].
Table 1: Enzymatic Kinetics of Fluconazole Glucuronidation by Recombinant UGT Isoforms
UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
UGT2B7 | 70 ± 8 | 320 ± 25 | 4.57 |
UGT1A4 | 355 ± 42 | 580 ± 45 | 1.63 |
UGT1A9 | >1000 | Not detectable | Negligible |
UGT2B4 | >1000 | Not detectable | Negligible |
The glucuronidation reaction follows biphasic kinetics in human liver microsomes, attributable to the involvement of multiple enzymes with differing affinities. Albumin profoundly influences kinetic parameters—BSA addition reduces Km values by 85-90% and decreases inhibition constants (Ki) for UGT2B7 inhibitors. This "albumin effect" arises from sequestration of inhibitory long-chain unsaturated fatty acids released during microsomal preparation, thereby restoring full enzymatic activity. Consequently, kinetic parameters generated in albumin-supplemented systems better predict in vivo clearance and drug-drug interactions than traditional microsomal incubations. Fluconazole glucuronide formation demonstrates stereoselective metabolism, though unlike substrates such as temazepam, fluconazole lacks chiral centers, eliminating enantioselectivity concerns [5] [9].
As the principal inactive metabolite of fluconazole, the glucuronide conjugate significantly influences the parent drug's pharmacokinetic profile. Formation clearance to fluconazole glucuronide accounts for approximately 40% of total systemic clearance in humans, with renal excretion of unchanged drug representing the remaining elimination pathway. This metabolic route becomes clinically consequential when UGT inhibition occurs, reducing fluconazole glucuronidation and elevating systemic fluconazole concentrations. For instance, concomitant administration with valproic acid—a broad UGT inhibitor—increases fluconazole exposure by 1.8-fold, potentially necessitating dose adjustment. Conversely, inducers of UGT2B7 expression such as rifampin and phenobarbital enhance glucuronidation capacity, potentially reducing fluconazole efficacy [6] [9].
Table 2: Clinically Significant Inhibitors and Inducers of Fluconazole Glucuronidation
Modulator Type | Compound | Target Enzyme | Effect on Fluconazole Glucuronidation | Magnitude of Interaction |
---|---|---|---|---|
Inhibitor | Valproic acid | Broad UGT | Competitive inhibition | AUC ↑ 80% |
Inhibitor | Fluoxetine | UGT2B7 | Noncompetitive inhibition | AUC ↑ 60% (predicted) |
Inhibitor | Desloratadine | UGT2B10 | Competitive inhibition | Not quantified |
Inducer | Rifampin | PXR-mediated | Increased UGT2B7 expression | AUC ↓ 30% |
Inducer | Phenobarbital | CAR-mediated | Increased UGT expression | AUC ↓ 25% |
Fluconazole itself exhibits complex bidirectional interactions as both a substrate and inhibitor of metabolic enzymes. It functions as a moderate inhibitor of cytochrome P450 (CYP) 2C9 and CYP3A4, and a potent inhibitor of CYP2C19, potentially decreasing the metabolic clearance of co-administered drugs metabolized by these pathways. Simultaneously, fluconazole competitively inhibits UGT2B7-mediated glucuronidation of other substrates, including zidovudine (AZT) and cotinine, potentially increasing their exposure. This dual role creates intricate networks of metabolic interactions. For example, fluconazole inhibition of AZT glucuronidation increases AZT AUC by 92%—an interaction quantitatively predicted by in vitro Ki values (73 µM in albumin-supplemented systems) and unbound fluconazole concentrations. Such interactions necessitate careful therapeutic drug monitoring when fluconazole is co-administered with narrow-therapeutic-index glucuronidated drugs such as ezetimibe, mycophenolic acid, and certain opioids [6] [9] [10].
The pharmacodynamic implications extend beyond direct antifungal effects to indirect exposure-related toxicities. Elevated fluconazole concentrations due to impaired glucuronidation may exacerbate CYP-mediated inhibition, increasing the risk of QT interval prolongation when combined with other QT-prolonging agents. Additionally, genetic polymorphisms in UGT2B7 (e.g., UGT2B7*2) contribute to interindividual variability in fluconazole clearance, potentially explaining differential susceptibility to concentration-dependent adverse effects. Understanding these intricate relationships between fluconazole glucuronide formation, UGT enzyme modulation, and resulting pharmacokinetic alterations provides the foundation for rationally managing complex drug regimens in polypharmacy scenarios [6] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1